Staphcoccomycin

Structural elucidation Mass spectrometry Macrolide dereplication

Staphcoccomycin (SCM) is a basic 16-membered macrolide antibiotic first isolated from the fermentation broth of Streptomyces sp. AS-NG-16.

Molecular Formula C39H65NO14
Molecular Weight 771.9 g/mol
CAS No. 73047-31-1
Cat. No. B1233809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStaphcoccomycin
CAS73047-31-1
Synonymsstaphcoccomycin
Molecular FormulaC39H65NO14
Molecular Weight771.9 g/mol
Structural Identifiers
SMILESCCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
InChIInChI=1S/C39H65NO14/c1-11-29-25(19-49-38-36(48-10)35(47-9)33(46)23(5)51-38)37-39(6,54-37)14-12-27(42)20(2)16-24(13-15-41)34(21(3)28(43)18-30(44)52-29)53-31-17-26(40(7)8)32(45)22(4)50-31/h12,14-15,20-26,28-29,31-38,43,45-46H,11,13,16-19H2,1-10H3/b14-12+
InChIKeyLKWYVXHWASIBBX-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Staphcoccomycin (CAS 73047-31-1): Sourcing and Characterization of a Basic Macrolide Antibiotic for Gram-Positive Research


Staphcoccomycin (SCM) is a basic 16-membered macrolide antibiotic first isolated from the fermentation broth of Streptomyces sp. AS-NG-16 [1]. Structurally, it is a des-mycarosyl derivative of angolamycin, as established through comparative mass fragmentation analysis of SCM and angolamycin peracetates [1]. The molecular formula is C39H65NO14 with a molecular weight of 771.93 Da, and the compound is characterized by a melting point of 117–119°C, UV absorption maximum at 240 nm (E1% 165 in ethanol), and solubility in most organic solvents with slight water solubility [1]. SCM is classified under MeSH as a macrolide antibiotic structurally related to tylosin [2].

Why Staphcoccomycin (CAS 73047-31-1) Cannot Be Substituted by Generic In-Class Macrolides


Staphcoccomycin possesses a distinct structural signature—loss of the mycarose sugar from the angolamycin scaffold—that fundamentally alters its molecular weight (771.93 vs. 916.10 Da for angolamycin) and physicochemical profile relative to its parent macrolide [1]. This structural divergence translates into a differential antibacterial spectrum: SCM retains measurable activity (MIC 25 mcg/mL) against Staphylococcus aureus strain 199 R, which is documented as resistant to erythromycin and other macrolides [1]. Furthermore, SCM exhibits in vivo curative efficacy in a mouse S. aureus infection model at defined parenteral and oral doses [1], and predicted ADMET properties from StreptomeDB indicate a logP of 1.8, low predicted human oral bioavailability (20%), and a non-penetrable blood-brain barrier profile [2]. These combined structural, microbiological, pharmacological, and predicted pharmacokinetic features are not shared uniformly across the basic macrolide class, making direct substitution without empirical verification scientifically unsound.

Staphcoccomycin (73047-31-1) Quantitative Evidence Guide: Comparator-Based Selection Data


Structural Identity Confirmed by Comparative Mass Spectrometry: SCM as Des-Mycarosyl Angolamycin

Staphcoccomycin was structurally assigned as a des-mycarosyl derivative of angolamycin through parallel mass fragmentation analysis of SCM peracetate and angolamycin peracetate [1]. The molecular ion peak of SCM at m/e 771 (corresponding to C39H65NO14) is 144 Da lower than angolamycin (MW 916.10, C46H77NO17), consistent with the loss of the mycarose sugar moiety (C7H12O3) [1]. This structural assignment was corroborated by 1H-NMR spectroscopy [1]. For researchers procuring basic macrolides for structure-activity relationship (SAR) studies, this confirmed structural divergence from the parent angolamycin scaffold is a critical differentiator [1].

Structural elucidation Mass spectrometry Macrolide dereplication

Minimum Inhibitory Concentration (MIC) Profile Against Gram-Positive Bacteria Including Multi-Resistant Staphylococcus aureus Strains

The MIC of Staphcoccomycin was determined against 12 Gram-positive bacterial strains using the serial agar dilution method in heart infusion agar at 37°C for 48 hours [1]. SCM demonstrated MIC values ranging from 0.39 to 100 mcg/mL [1]. Critically, SCM retained activity against S. aureus 199 R (MIC 25 mcg/mL), a strain documented as resistant to erythromycin, streptomycin, kanamycin, neomycin, penicillin, chloramphenicol, and other macrolides [1]. SCM was also active against S. epidermidis 10131 R (leucomycin-resistant, MIC 0.78 mcg/mL) and S. aureus 252 R (tetracycline- and kanamycin-resistant, MIC 3.12 mcg/mL) [1]. No activity was observed against Gram-negative bacteria at 100 mcg/mL [1].

Antimicrobial susceptibility MIC determination Drug-resistant Staphylococcus

In Vivo Curative Efficacy in a Murine Staphylococcus aureus Infection Model: Minimum Curative Dose (CD100)

The in vivo curative effect of Staphcoccomycin was evaluated in mice infected with Staphylococcus aureus Smith [1]. The minimum curative dose achieving 100% survival (CD100) was 6.25 mg/kg by intramuscular (i.m.) administration and 12.5 mg/kg by oral (p.o.) administration, observed over a 2-week period [1]. The oral-to-parenteral CD100 ratio of 2:1 suggests moderate oral bioavailability in this model [1]. No deaths occurred at the indicated curative doses [1]. This in vivo efficacy data provides a quantitative benchmark for procurement when selecting macrolides for animal model studies of S. aureus infection.

In vivo efficacy Animal infection model Antistaphylococcal therapy

Acute Toxicity Profile: Intravenous Tolerability up to 300 mg/kg in Mice

Acute toxicity of Staphcoccomycin was assessed by single intravenous (i.v.) administration in male ddy mice (4 weeks, 20±1 g) at escalating doses of 50, 100, 200, and 300 mg/kg, with observation over 1 week [1]. Complete survival (10/10 mice) was recorded at all dose levels tested, including the highest dose of 300 mg/kg i.v. [1]. This contrasts favorably with the therapeutic CD100 of 6.25 mg/kg i.m., yielding a therapeutic index (maximum tolerated non-lethal dose / curative dose) of at least 48 by the i.v./i.m. route [1]. Such quantitative acute tolerability data are essential for procurement decisions when the compound is intended for in vivo pharmacological studies requiring a defined safety margin.

Acute toxicity Safety pharmacology Tolerability screening

Predicted ADMET Profile: Low Oral Bioavailability and CYP Non-Inhibition Differentiate SCM from Typical Macrolides

Computationally predicted ADMET properties for Staphcoccomycin are catalogued in StreptomeDB [1]. Key predicted parameters include: logP 1.8, topological polar surface area (TPSA) 192.28 Ų, human oral bioavailability 20% (bioavailable class), Caco-2 permeability (logPapp) -5.11, blood-brain barrier non-penetrable (CNS score -3.41), and plasma protein binding -10.57 [1]. SCM is predicted to be a CYP3A4 substrate but a non-inhibitor of CYP1A2, 2C19, 2C9, 2D6, and 3A4, which differentiates it from erythromycin and clarithromycin, both known mechanism-based CYP3A4 inhibitors [2]. Additionally, AMES mutagenicity, carcinogenicity, and hERG channel blockade are all predicted as safe [1]. These in silico predictions provide a comparative framework for selecting SCM over other macrolides in studies where CYP inhibition or CNS penetration would be confounding variables.

ADMET prediction Drug-likeness Pharmacokinetic modeling

Staphcoccomycin (CAS 73047-31-1): High-Confidence Research Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Macrolide Sugar Decoration and Ribosomal Binding

SCM, as a structurally confirmed des-mycarosyl derivative of angolamycin (ΔMW = 144 Da), provides a defined tool for investigating the contribution of the mycarose sugar moiety to macrolide antibacterial potency, ribosomal affinity, and resistance susceptibility [1]. Its MIC profile against 12 Gram-positive strains, including distinct multi-resistant S. aureus isolates, supports its use as a comparator in SAR panels alongside mycarose-containing macrolides such as angolamycin and tylosin [1].

Screening Against Macrolide-Resistant Staphylococcus aureus in Antimicrobial Discovery Pipelines

The retained activity of SCM against S. aureus 199 R (MIC 25 mcg/mL)—a strain resistant to erythromycin and multiple other macrolides—positions SCM as a reference compound for screening campaigns aimed at identifying 16-membered macrolide scaffolds that evade common macrolide resistance mechanisms [1]. Procurement of SCM alongside erythromycin (ineffective against 199 R) enables direct comparative resistance-profiling experiments [1].

In Vivo Proof-of-Concept Studies in Murine S. aureus Infection with Quantified Dosing Regimens

SCM offers an experimentally determined CD100 of 6.25 mg/kg i.m. and 12.5 mg/kg p.o. in the mouse S. aureus Smith infection model, with an acute i.v. tolerability window exceeding 300 mg/kg [1]. These parameters allow researchers to design in vivo efficacy studies with pre-validated dosing, route selection (parenteral vs. oral), and safety margins, reducing the need for de novo dose-ranging experiments [1].

CYP450 Drug-Drug Interaction Profiling Using a Predicted Non-Inhibitory Macrolide Tool Compound

In silico predictions from StreptomeDB indicate that SCM is a non-inhibitor of CYP1A2, 2C19, 2C9, 2D6, and 3A4, in contrast to clinically used macrolides such as erythromycin and clarithromycin that are established CYP3A4 inhibitors [2]. This predicted profile supports the procurement of SCM as a negative-control macrolide in in vitro CYP inhibition assays where a macrolide scaffold without CYP liability is required [1][2].

Quote Request

Request a Quote for Staphcoccomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.